2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde
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Overview
Description
2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a but-3-en-2-yl group and two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable but-3-en-2-yl precursor under specific conditions. One common method involves the use of a Grignard reagent, where the but-3-en-2-yl magnesium bromide reacts with 3,4-dimethoxybenzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(But-3-en-2-yl)-3,4-dimethoxybenzoic acid.
Reduction: 2-(But-3-en-2-yl)-3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde can be compared with other similar compounds, such as:
2-(But-3-en-2-yl)-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(But-3-en-2-yl)-3,4-dimethoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3,4-Dimethoxybenzaldehyde: Lacks the but-3-en-2-yl group, making it less complex.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
374073-50-4 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-but-3-en-2-yl-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-5-9(2)12-10(8-14)6-7-11(15-3)13(12)16-4/h5-9H,1H2,2-4H3 |
InChI Key |
ACGZBFOCMHBUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C=CC(=C1OC)OC)C=O |
Origin of Product |
United States |
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